molecular formula C9H14ClN3O4S B3088338 N-(4-Chlorobenzyl)-N-methylguanidine sulfate CAS No. 1185162-03-1

N-(4-Chlorobenzyl)-N-methylguanidine sulfate

Cat. No.: B3088338
CAS No.: 1185162-03-1
M. Wt: 295.74
InChI Key: VNUPQJXVTFYLKY-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N-methylguanidine sulfate: is an organic compound that features a guanidine group substituted with a 4-chlorobenzyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzyl)-N-methylguanidine sulfate typically involves the reaction of 4-chlorobenzyl chloride with N-methylguanidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Chlorobenzyl)-N-methylguanidine sulfate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form N-(4-chlorobenzyl)-N-methylamine.

    Substitution: The guanidine group can participate in substitution reactions, where the chlorine atom on the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-Chlorobenzaldehyde, 4-chlorobenzoic acid.

    Reduction: N-(4-chlorobenzyl)-N-methylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Chlorobenzyl)-N-methylguanidine sulfate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of guanidine derivatives on cellular processes. It may serve as a tool to investigate enzyme inhibition or receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or modulators of biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical transformations.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-N-methylguanidine sulfate involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • N-(4-Chlorobenzyl)-N-methylamine
  • N-(4-Chlorobenzyl)-N-methylurea

Comparison: N-(4-Chlorobenzyl)-N-methylguanidine sulfate is unique due to the presence of the guanidine group, which imparts distinct chemical reactivity and biological activity. Compared to N-(4-Chlorobenzyl)-N-methylamine, the guanidine derivative has enhanced hydrogen bonding capabilities, making it more effective in enzyme inhibition. The disulfonamide and urea derivatives have different functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-methylguanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.H2O4S/c1-13(9(11)12)6-7-2-4-8(10)5-3-7;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUPQJXVTFYLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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